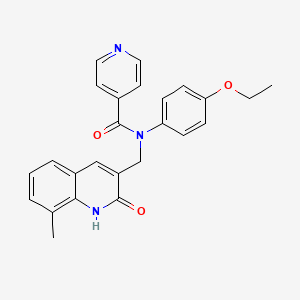
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide, also known as EMIQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMIQ is a derivative of quinoline and isonicotinamide, both of which are known for their biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide is not fully understood. However, it is believed to exert its biological activities through multiple pathways. In cancer cells, N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. It also induces cell cycle arrest by regulating the expression of cell cycle-related proteins.
In neurodegenerative diseases, N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide reduces oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. It also enhances the expression of neurotrophic factors, promoting neuronal survival and regeneration.
In infectious diseases, N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide exerts its antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy drugs. In neurodegenerative diseases, it reduces oxidative stress and inflammation, enhances neurotrophic factor expression, and promotes neuronal survival and regeneration. In infectious diseases, it has antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide in lab experiments is its broad range of biological activities. It can be used in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. It also has a relatively low toxicity profile, making it a safer alternative to other compounds.
However, there are also some limitations to using N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide. One direction is to investigate its potential applications in other fields, such as cardiovascular diseases and diabetes. Another direction is to develop more efficient synthesis methods to increase the yield of N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide and to optimize its pharmacokinetic properties for in vivo use.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide, or N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its biological activities, including its anti-cancer, neuroprotective, and antimicrobial effects. Although there are some limitations to using N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide in lab experiments, its broad range of biological activities and relatively low toxicity profile make it a promising compound for future research.
Synthesis Methods
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide can be synthesized using a one-pot reaction of 2-hydroxy-8-methylquinoline-3-carboxylic acid, isonicotinamide, and 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of triethylamine and dichloromethane, followed by purification using column chromatography. The yield of N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide obtained using this method is around 60-70%.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective.
In neurodegenerative diseases, N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide has been studied for its neuroprotective effects. It has been shown to reduce oxidative stress and inflammation, two major factors contributing to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In infectious diseases, N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide has been found to have antimicrobial activity against various pathogens, including bacteria and fungi. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-31-22-9-7-21(8-10-22)28(25(30)18-11-13-26-14-12-18)16-20-15-19-6-4-5-17(2)23(19)27-24(20)29/h4-15H,3,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDNZXJHAZXALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


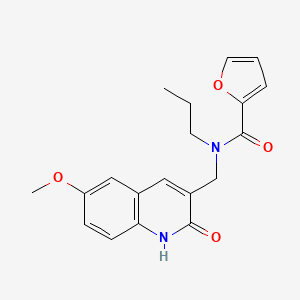

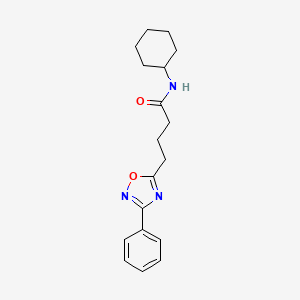
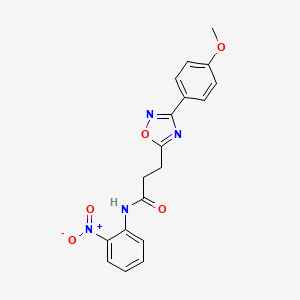
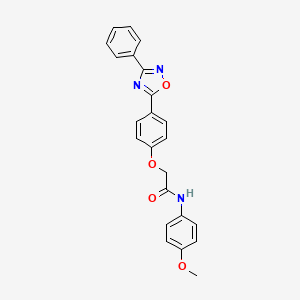
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)

![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)




